molecular formula C29H40O9 B14138350 Isororidin A CAS No. 84773-08-0

Isororidin A

Cat. No.: B14138350
CAS No.: 84773-08-0
M. Wt: 532.6 g/mol
InChI Key: NSFWWJIQIKBZMJ-AJCAISIOSA-N
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Description

Chemical Reactions Analysis

Isororidin A, like other macrocyclic trichothecenes, undergoes various chemical reactions. These include:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Isororidin A involves its interaction with cellular components, leading to cell death. The compound targets the ribosomes, inhibiting protein synthesis, which is crucial for cell survival . This inhibition leads to apoptosis or programmed cell death. The spiro-epoxide group and the macrocyclic ring in the molecule are essential for its biological activity .

Properties

CAS No.

84773-08-0

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

IUPAC Name

(1R,3R,8R,12S,13R,17R,18E,20E,24R,25S,26S)-12-hydroxy-17-[(1S)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione

InChI

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6+/t18-,19+,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1

InChI Key

NSFWWJIQIKBZMJ-AJCAISIOSA-N

Isomeric SMILES

C[C@@H]1CCO[C@H](/C=C/C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@H](C)O

Canonical SMILES

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O

Origin of Product

United States

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